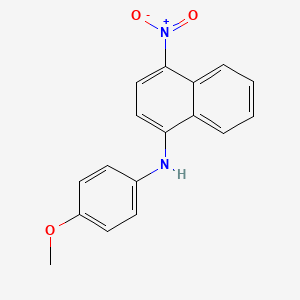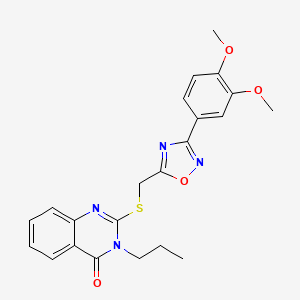
n-(4-Methoxyphenyl)-4-nitronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methoxyphenyl)-4-nitronaphthalen-1-amine, commonly known as MNNA, is an organic compound that belongs to the class of naphthalene derivatives. MNNA is widely used in scientific research due to its potential applications in various fields, including biochemistry, pharmacology, and materials science.
作用機序
The mechanism of action of MNNA is not fully understood. However, it is believed that MNNA acts as an inhibitor of certain enzymes, including tyrosine kinases and phosphodiesterases. This inhibition can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
MNNA has been shown to have various biochemical and physiological effects. In vitro studies have shown that MNNA can inhibit the growth of cancer cells and induce apoptosis. MNNA has also been shown to have anti-inflammatory and analgesic effects. In addition, MNNA has been shown to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
MNNA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. MNNA is also stable under normal laboratory conditions, making it easy to handle and store. However, MNNA has some limitations for lab experiments. It is highly toxic and can pose a risk to researchers if not handled properly. In addition, MNNA is relatively expensive compared to other compounds used in scientific research.
将来の方向性
There are several future directions for the use of MNNA in scientific research. One direction is the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is the study of the interaction between proteins and small molecules using MNNA as a tool. In addition, MNNA can be used to develop new materials with unique properties, such as optoelectronic and magnetic materials.
Conclusion:
In conclusion, MNNA is an organic compound that has potential applications in various scientific research fields. The synthesis of MNNA involves a multi-step process, and its mechanism of action is not fully understood. MNNA has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. MNNA has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of MNNA in scientific research, including the development of new drugs and materials.
合成法
The synthesis of MNNA involves a multi-step process. The first step involves the preparation of 4-nitronaphthalen-1-amine by reacting 4-nitronaphthalene with ammonia. The second step involves the preparation of 4-methoxyphenylboronic acid by reacting 4-methoxyphenylboronic acid with hydrochloric acid. The final step involves the coupling of 4-nitronaphthalen-1-amine with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form MNNA.
科学的研究の応用
MNNA has potential applications in various scientific research fields, including biochemistry, pharmacology, and materials science. In biochemistry, MNNA can be used to study the interaction between proteins and small molecules. In pharmacology, MNNA can be used to develop new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, MNNA can be used to develop new materials with unique properties.
特性
IUPAC Name |
N-(4-methoxyphenyl)-4-nitronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-13-8-6-12(7-9-13)18-16-10-11-17(19(20)21)15-5-3-2-4-14(15)16/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOXUBUIEDJIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Methoxyphenyl)-4-nitronaphthalen-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopentyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2837138.png)
![4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione](/img/structure/B2837139.png)
![2-[2-[2-(Benzylamino)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2837140.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide](/img/structure/B2837143.png)

![2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2837145.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2837153.png)
![2,5-dichloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2837155.png)


![N-(2,6-difluorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2837159.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2837160.png)